molecular formula C8H8Cl2 B1618919 1,2-Dichloro-4-ethylbenzene CAS No. 6623-59-2

1,2-Dichloro-4-ethylbenzene

Cat. No. B1618919
CAS RN: 6623-59-2
M. Wt: 175.05 g/mol
InChI Key: LAGWZWJDSQHXQZ-UHFFFAOYSA-N
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Description

1,2-Dichloro-4-ethylbenzene is a chemical compound with the molecular formula C8H8Cl2 . It has an average mass of 175.055 Da and a monoisotopic mass of 174.000305 Da . It is also known by other names such as 1,2-Dichlor-4-ethylbenzol in German, 1,2-Dichloro-4-éthylbenzène in French, and Benzene, 1,2-dichloro-4-ethyl- in ACD/Index Name .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and one ethyl group . The exact positions of these substituents can be inferred from the name of the compound: the ethyl group is attached to the 4th carbon atom of the benzene ring, and the chlorine atoms are attached to the 1st and 2nd carbon atoms .


Physical And Chemical Properties Analysis

This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, density, solubility, and others are not provided in the search results.

Scientific Research Applications

Catalytic Activity in Oxidative Decomposition

  • Photocatalytic Oxidative Decomposition : A study explored the use of a dioxo-molybdenum(VI) complex anchored on TiO2 for the oxidative degradation of 1-chloro-4-ethylbenzene. This process showed catalytic activity under UV irradiation and in the presence of O2, leading to the formation of chlorobenzene and other compounds. It highlights a catalytic process with increasing product yield over time (Bakhtchadjian et al., 2011).

Synthesis Processes

  • Catalytic Synthesis in a Tower Reactor : A study demonstrated the synthesis of 1,2-Dichloro-4-nitrobenzene, a related compound, using a specialized tower reactor. This method offered a higher yield compared to traditional flask reactor methods, showcasing an efficient approach to producing chlorinated benzene derivatives (L. Hui-ping, 2005).

Chemical Synthesis and Reactions

  • Synthesis of Dicyanobenzenes and Phthalocyanines : A study reported the synthesis of 4,5-Disubstituted 1,2-Dicyanobenzenes and related phthalocyanines from 4,5-dichloro-1,2-benzenedicarboxylic acid, demonstrating the versatility of chlorinated benzene derivatives in creating complex organic compounds (Wöhrle et al., 1993).

  • Poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) Applications : This compound has been utilized as a reagent for the preparation of N, N-dichloroamines, nitriles, and aldehydes from primary amines, demonstrating its utility in organic synthesis and transformations (Ghorbani‐Vaghei & Veisi, 2009).

Molecular Dynamics and Structural Studies

  • Molecular Dynamics Analysis : Research on ethylbenzene derivatives, including 1,2-diethylbenzene, involved studying the dynamics of ethyl groups using solid-state proton spin relaxation techniques. This provides insights into the molecular structure and behavior in various states (Beckmann et al., 1991).

properties

IUPAC Name

1,2-dichloro-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGWZWJDSQHXQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288378
Record name 3,4-Dichloroethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6623-59-2
Record name 3,4-Dichloroethylbenzene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Dichloroethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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